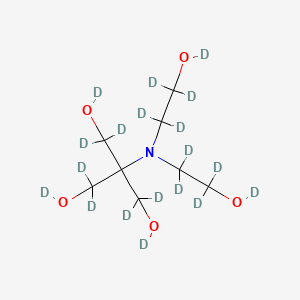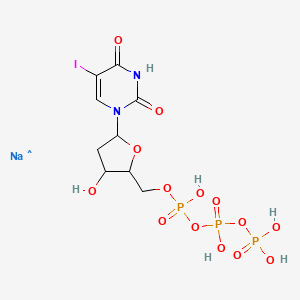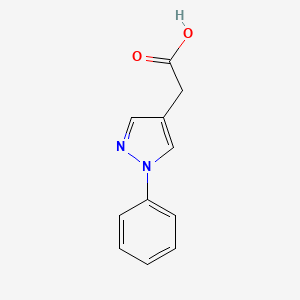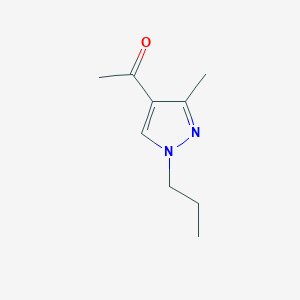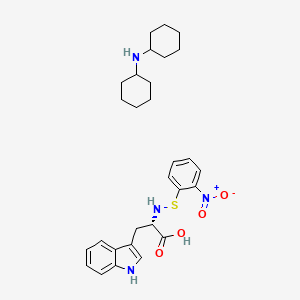
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Overview
Description
N-Cyclohexylcyclohexanamine: and (2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid are two distinct chemical compounds.
Preparation Methods
N-Cyclohexylcyclohexanamine
One-pot synthesis: This method involves the reaction of cyclohexylamine with cyclohexanone under specific conditions to yield N-Cyclohexylcyclohexanamine.
Industrial production: The industrial production of N-Cyclohexylcyclohexanamine typically involves the hydrogenation of dicyclohexylamine in the presence of a suitable catalyst.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Multi-step synthesis: This compound is synthesized through a series of reactions involving the protection and deprotection of functional groups, coupling reactions, and purification steps. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
N-Cyclohexylcyclohexanamine
Oxidation: This compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert N-Cyclohexylcyclohexanamine to its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Oxidation and reduction: This compound can undergo both oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
N-Cyclohexylcyclohexanamine
Pharmaceuticals: Used as a building block in the synthesis of various pharmaceuticals, including anti-cancer drugs, antidepressants, and antiviral agents.
Chemical industry: Employed as a precursor for the synthesis of amino acids and peptides.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Biological research: Studied for its potential role in modulating biological pathways and interactions.
Medicinal chemistry: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
N-Cyclohexylcyclohexanamine
Molecular targets: This compound primarily interacts with enzymes and receptors in the body, modulating their activity.
Pathways involved: It can influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Molecular targets: This compound targets specific proteins and enzymes, affecting their function.
Pathways involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine
Similar compounds: Cyclohexylamine, dicyclohexylamine.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Similar compounds: Other indole derivatives, nitrophenyl compounds.
Uniqueness: This compound’s unique combination of functional groups and stereochemistry makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S.C12H23N/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-25-16-8-4-3-7-15(16)20(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,10,14,18-19H,9H2,(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCIBFSGUWUCDS-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585240 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-55-0 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)
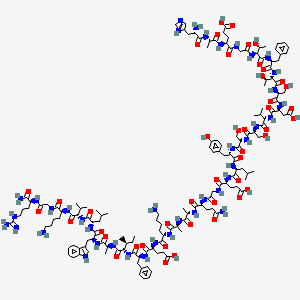
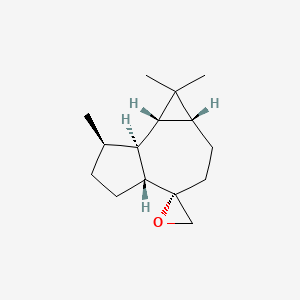
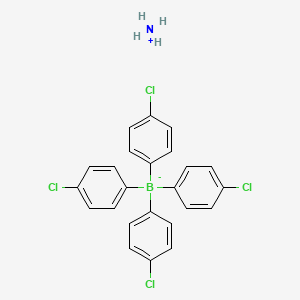
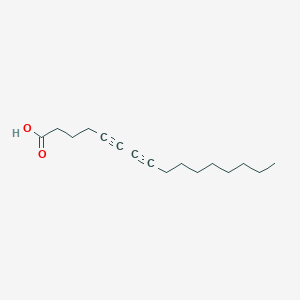

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)
